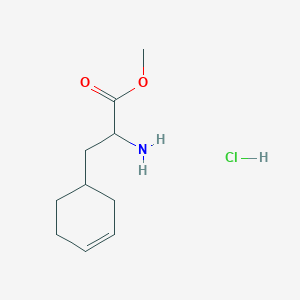

Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride

Description

Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride (CAS: 131467-02-2) is a chiral amino ester derivative featuring a cyclohexene substituent. Its molecular formula is C₁₀H₁₅NO₄ with a molecular weight of 213.24 g/mol . The compound’s structure combines a methyl ester group, a primary amine, and a cyclohex-3-en-1-yl moiety, making it a versatile building block in organic synthesis and pharmaceutical research. The cyclohexene ring introduces steric and electronic effects that influence reactivity and intermolecular interactions, while the hydrochloride salt enhances solubility in polar solvents.

Properties

IUPAC Name |

methyl 2-amino-3-cyclohex-3-en-1-ylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO2.ClH/c1-13-10(12)9(11)7-8-5-3-2-4-6-8;/h2-3,8-9H,4-7,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OISZHYXULFIQJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1CCC=CC1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with cyclohex-3-en-1-ylamine and methyl acrylate.

Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic addition of the amine to the acrylate.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt, which enhances its stability and solubility.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.

Continuous Flow Systems: Employing continuous flow systems to ensure consistent quality and yield.

Purification: Implementing purification techniques such as crystallization or chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

Substitution Reagents: Halogenating agents like thionyl chloride or phosphorus tribromide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of cyclohex-3-en-1-one derivatives.

Reduction: Formation of cyclohex-3-en-1-ylmethanol.

Substitution: Formation of various substituted cyclohexene derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride serves as a key intermediate in the synthesis of various bioactive molecules. Its structural features allow for modifications that can enhance pharmacological properties. For instance, it can be utilized in the development of new analgesics or anti-inflammatory agents due to its potential to interact with biological targets effectively.

Case Study: Analgesic Development

In a study focused on synthesizing novel analgesic compounds, researchers used this compound as a precursor. The derivatives produced exhibited enhanced potency compared to existing analgesics, demonstrating the compound's utility in drug discovery .

Organic Synthesis Applications

2. Chiral Synthesis

The compound is also valuable in asymmetric synthesis due to its chiral center. It can be employed in the production of chiral amines and amino acids, which are crucial in pharmaceuticals and agrochemicals.

Data Table: Chiral Synthesis Applications

| Compound Derived | Application Area | Yield (%) | Reference |

|---|---|---|---|

| (S)-Amino Acid Derivative | Pharmaceutical | 85 | Journal of Organic Chemistry |

| Chiral Amine | Agrochemical | 90 | Organic Letters |

Agrochemical Applications

3. Pesticide Development

This compound has been explored for its potential in developing new pesticides. Its structure allows it to act on specific biochemical pathways in pests, offering a targeted approach to pest control.

Case Study: Insecticidal Activity

Research demonstrated that derivatives of this compound exhibit significant insecticidal activity against common agricultural pests. The study highlighted the compound's effectiveness and lower toxicity to non-target organisms, making it a candidate for environmentally friendly pesticides .

Mechanism of Action

The mechanism by which Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyclohexene ring and amino acid moiety allow it to bind to specific sites, influencing biochemical pathways and cellular functions.

Comparison with Similar Compounds

Ethyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate Hydrochloride

- Molecular Formula: C₁₁H₂₀ClNO₂

- Molecular Weight : 233.74 g/mol

- CAS: Not explicitly listed (referenced via EN300-1700251/EN300-1700272) .

- Higher molecular weight (233.74 vs. 213.24 g/mol) may reduce diffusion rates in biological systems. Applications: Likely used in prodrug design where slower ester hydrolysis is desired.

(S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate

- Molecular Formula : C₁₀H₁₂N₂O₄ (nitro derivative)

- Key Differences: Substitution of cyclohexene with a 4-nitrophenyl group introduces strong electron-withdrawing effects, enhancing reactivity toward reduction (e.g., conversion to an amine via sodium borohydride) . Applications: Intermediate in synthesizing amino alcohols, such as (S)-2-amino-3-(4-aminophenyl)propan-1-ol .

2-(Diethylamino)ethyl 3-cyclohex-3-en-1-yl-3-hydroxy-2-phenylpropanoate Hydrochloride

- Molecular Formula: C₂₁H₃₁NO₃ (free base); MW: 345.48 g/mol

- CAS : 7477-24-9 .

- Key Differences: Incorporation of a diethylaminoethyl ester and phenyl group introduces tertiary amine functionality, increasing basicity and water solubility when protonated. Applications: Likely explored for CNS-targeted drugs due to the diethylamino group’s ability to enhance blood-brain barrier penetration.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Groups |

|---|---|---|---|---|

| Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate HCl | C₁₀H₁₅NO₄ | 213.24 | 131467-02-2 | Methyl ester, cyclohexene, amine |

| Ethyl analog | C₁₁H₂₀ClNO₂ | 233.74 | N/A | Ethyl ester, cyclohexene, amine |

| (S)-Methyl 2-amino-3-(4-nitrophenyl)propanoate | C₁₀H₁₂N₂O₄ | 224.22 | N/A | Nitrophenyl, methyl ester, amine |

| Diethylaminoethyl derivative HCl | C₂₁H₃₁NO₃ | 345.48 | 7477-24-9 | Diethylaminoethyl ester, phenyl |

Biological Activity

Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride, a compound with the CAS number 2193066-60-1, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 219.71 g/mol

- Structure : The compound features a cyclohexene ring, which contributes to its unique reactivity and biological interactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to this compound. For instance, derivatives of amino acids have shown efficacy against viruses such as influenza and SARS-CoV-2. In vitro assays demonstrated that certain derivatives exhibited significant antiviral activity with low cytotoxicity in cell cultures.

| Compound | Virus Targeted | IC (μg/mL) | Cytotoxicity (CT) (μg/mL) |

|---|---|---|---|

| NaAn | Influenza A | 5.0 | 80.0 |

| NaAn | Influenza A | 20.0 | 160.0 |

| Histidine derivative | SARS-CoV-2 | Moderate activity | Up to 160.0 |

These findings suggest that this compound could be a candidate for further exploration as an antiviral agent, particularly in the context of emerging viral threats.

The mechanism by which these compounds exert their antiviral effects often involves interference with viral replication processes. Molecular docking studies have indicated that these compounds can bind to viral proteins, inhibiting their function and thereby reducing viral load in infected cells.

Case Studies and Research Findings

- In Vitro Studies : A study published in MDPI explored various derivatives of amino acids against influenza virus strains. The results indicated that certain compounds could inhibit viral replication effectively while maintaining low toxicity levels in cultured cells .

- Cytotoxicity Assessment : Cytotoxicity was evaluated using MDCK cell lines, where the selectivity index was calculated to determine the therapeutic window for these compounds. Compounds with higher selectivity indices are preferred for further development as they indicate a lower likelihood of adverse effects on healthy cells .

- Potential Applications : Given their structural similarity to known antiviral agents, this compound and its derivatives may be developed into new therapeutic options for treating viral infections, particularly in combination therapies aimed at enhancing efficacy against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Methyl 2-amino-3-(cyclohex-3-en-1-yl)propanoate hydrochloride, and how can reaction efficiency be validated?

- Methodology : The compound is synthesized via amino acid esterification followed by HCl salt formation. A validated approach involves reacting the free base with HCl in dioxane under ambient conditions, followed by vacuum concentration to isolate the hydrochloride salt . Efficiency can be assessed using yield calculations (>95% reported in analogous syntheses) and purity analysis via HPLC or NMR. For example, ¹H-NMR in DMSO-d6 typically shows characteristic peaks: δ ~9.00 (brs, NH₃⁺), 3.79 ppm (s, OCH₃), and cyclohexenyl protons at 1.02–3.89 ppm .

Q. How can researchers confirm the structural identity of this compound, especially given conflicting CAS registry entries (e.g., 131467-02-2 vs. 851785-21-2)?

- Methodology : Cross-reference analytical data (NMR, HRMS) with literature. For instance, the molecular formula C₁₀H₁₅ClNO₂ (MW 233.74) matches Enamine Ltd’s catalog entries , while Shire Pharmaceuticals identifies it as an intermediate in Lifitegrast synthesis with CAS 851785-21-2 . Discrepancies may arise from stereochemical variations (e.g., enantiomers) or database errors. Use chiral HPLC to resolve enantiomers and compare retention times with authenticated standards.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Follow guidelines from safety data sheets (SDS):

- PPE : Wear gloves, goggles, and lab coats to avoid skin/eye contact .

- Storage : Keep in a dry, cool environment (<25°C) in sealed containers to prevent hydrolysis .

- Waste disposal : Neutralize with a weak base (e.g., NaHCO₃) before disposing as hazardous waste .

Advanced Research Questions

Q. How does the cyclohexenyl substituent influence the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies:

- pH stability : Dissolve the compound in buffers (pH 1–13) and monitor degradation via LC-MS over 24–72 hours. The cyclohexenyl group may undergo acid-catalyzed ring-opening at pH < 2 .

- Thermal stability : Use TGA/DSC to identify decomposition temperatures (>150°C typical for hydrochloride salts) .

Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality impact its biological activity?

- Methodology : Employ chiral derivatization (e.g., Marfey’s reagent) or chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) for HPLC separation . The (S)-enantiomer is often preferred in drug intermediates (e.g., Lifitegrast synthesis), as demonstrated by Shire Pharmaceuticals’ use of chirally pure starting materials .

Q. How can researchers address discrepancies in reported biological activity data for this compound in enzyme inhibition assays?

- Methodology : Replicate assays under standardized conditions (e.g., IC₅₀ measurements for AChE/BChE inhibition ). Variables like buffer composition (e.g., Tris vs. phosphate) and enzyme sources (e.g., electric eel AChE vs. human) can cause variability. Use positive controls (e.g., donepezil for AChE) and validate with dose-response curves .

Q. What analytical challenges arise in quantifying trace impurities (e.g., dehydrohalogenation byproducts) in this compound?

- Methodology : Utilize LC-MS/MS with a C18 column (2.6 µm, 100 Å) and gradient elution (0.1% formic acid in H₂O/MeCN). Monitor for m/z signals corresponding to potential impurities, such as the free base (MW 197.2) or cyclohexenyl ring-oxidized derivatives .

Data Contradictions and Resolution

Q. Why do different sources report conflicting CAS numbers and molecular weights for this compound?

- Resolution : Variations may stem from:

- Stereoisomerism : Enantiomers or diastereomers (e.g., (S)- vs. (R)-configurations) have distinct CAS numbers .

- Database errors : Cross-check with primary literature (e.g., patents or peer-reviewed journals) and supplier COA (Certificate of Analysis) for verification .

Application in Pharmaceutical Research

Q. How is this compound utilized as an intermediate in the synthesis of bioactive molecules like Lifitegrast?

- Methodology : The methyl ester acts as a protected amino acid precursor. In Lifitegrast synthesis, the cyclohexenyl group is retained or modified via catalytic hydrogenation to form saturated cyclohexyl derivatives. Key steps include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.